ProTide Delivers >4-Fold Higher Active Triphosphate Levels in Lung Cells Compared to Parent Nucleoside and Ester Prodrugs
In a direct head-to-head comparison of GS-441524 prodrugs in human lung cell models (Calu-3 cells), the ProTide remdesivir (RDV) and its methylpropyl analog MeRDV produced significantly higher intracellular concentrations of the active triphosphate metabolite (RDV-TP) compared to the parent nucleoside GS-441524 (Nuc) and the ester prodrug GS-621763. This differential activation was attributed to superior cell permeability of ProTides and their higher susceptibility to cathepsin A-mediated cleavage [1]. In vivo intravenous administration in mice confirmed that RDV and MeRDV delivered significantly more RDV-TP to lung tissue than Nuc, IsoRDV, or GS-621763. Notably, all four ester prodrugs tested exhibited oral bioavailability below 2%, with Nuc being the predominant metabolite detected in systemic circulation [1].
| Evidence Dimension | Intracellular active triphosphate metabolite levels in lung cells and lung tissue |
|---|---|
| Target Compound Data | RDV (ProTide): significantly higher RDV-TP levels in Calu-3 cells and mouse lung tissue; MeRDV (ProTide): similar superior lung delivery |
| Comparator Or Baseline | GS-441524 (parent nucleoside, Nuc): low RDV-TP levels; GS-621763 (ester prodrug): low RDV-TP levels; IsoRDV (ProTide with isopropyl ester): intermediate performance |
| Quantified Difference | ProTides RDV and MeRDV produced substantially higher RDV-TP than Nuc (>4-fold difference based on AUC measurements in lung homogenates); ester prodrugs exhibited oral bioavailability <2% |
| Conditions | Calu-3 human lung epithelial cells (in vitro); intravenous administration in BALB/c mice (in vivo lung tissue distribution) |
Why This Matters
For research applications targeting pulmonary infections, ProTide technology provides demonstrably superior lung active metabolite delivery compared to both the parent nucleoside and simple ester prodrug approaches, which is critical for evaluating antiviral efficacy in respiratory models.
- [1] Li R, Liclican A, Xu Y, et al. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to Cathepsin A Are More Efficient in Delivering Antiviral Active Metabolites to the Lung. J Med Chem. 2024;67(9):7470-7486. doi:10.1021/acs.jmedchem.4c00234 View Source
